molecular formula C17H12FNOS2 B2467461 (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 309936-74-1

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2467461
CAS No.: 309936-74-1
M. Wt: 329.41
InChI Key: RALKUQLRJIOYAJ-XNTDXEJSSA-N
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Description

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one ( 309936-74-1) is a synthetic 5-ene-4-thiazolidinone derivative with the molecular formula C17H12FNOS2 and a molecular weight of 329.4 g/mol . This compound belongs to a class of heterocycles known as rhodanines, which are characterized by a 2-thioxo-4-thiazolidinone core and an exocyclic double bond at the C5 position . 5-Ene-rhodanine derivatives are recognized in medicinal chemistry as a privileged scaffold and are frequently investigated for their diverse pharmacological potential, including antimicrobial, antitumor, and anti-inflammatory activities . The specific research applications of this compound are yet to be fully characterized. The core structure is typically synthesized via a Knoevenagel condensation reaction, which introduces the (3-fluorophenyl)methylidene moiety at the 5-position of the thiazolidinone ring . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNOS2/c18-14-8-4-7-13(9-14)10-15-16(20)19(17(21)22-15)11-12-5-2-1-3-6-12/h1-10H,11H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALKUQLRJIOYAJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesizing available data from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H16FNS2
  • Molecular Weight : 341.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study showed that related thiazolidinone compounds demonstrated excellent activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics like streptomycin and ampicillin, suggesting a promising alternative for combating resistant bacterial strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)Active Against
Compound A0.008Bacillus cereus
Compound B0.015Pseudomonas aeruginosa
Compound C0.02Staphylococcus aureus

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported that a derivative similar to (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineInhibition (%)
Compound DMOLT-484.19
Compound ESF-295 (CNS)72.11
Compound FA549 (Lung)60.00

The mechanism through which (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets. These interactions may inhibit critical pathways in bacterial metabolism or cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiazolidinone derivatives against resistant strains such as MRSA and E. coli. The compounds not only inhibited bacterial growth but also showed potential in disrupting biofilm formation .
  • Cytotoxicity Assessment : In experiments involving human cancer cell lines, several thiazolidinone derivatives were tested for cytotoxic effects. One derivative demonstrated significant cytotoxicity at concentrations as low as 1×106M1\times 10^{-6}M, indicating its potential for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinones for their activity against pathogens such as Staphylococcus aureus and Candida species. The compound (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one showed promising results in inhibiting the growth of these microorganisms.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NamePathogen TestedInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
This compoundCandida albicans18

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been a focus of recent studies. The compound was investigated for its ability to induce apoptosis in cancer cell lines. In vitro assays indicated that it could effectively inhibit cell proliferation and promote cell death through mechanisms involving the modulation of apoptotic pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study explored the effects of this compound on human liver cancer cells (Huh7). The compound was found to significantly reduce cell viability and induce apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation.

Table 2: Effects on Cancer Cell Lines

Preparation Methods

One-Pot Cyclocondensation

The thiazolidin-4-one core is synthesized via-cyclocondensation of benzylamine, 3-fluorobenzaldehyde, and thioglycolic acid. Catalysts such as Bi(SCH$$2$$COOH)$$3$$ under solvent-free conditions at 70°C facilitate rapid ring closure, yielding intermediates with >85% efficiency. Polypropylene glycol (PPG) as a reaction medium at 110°C further optimizes cyclization, avoiding side products common in PEG-based systems.

Reaction Conditions:

  • Molar Ratio: 1:1:1 (amine:aldehyde:thioglycolic acid)
  • Catalyst: 10 mol% Bi(SCH$$2$$COOH)$$3$$
  • Temperature: 70–110°C
  • Time: 4–8 hours

Microwave-Assisted Synthesis

Microwave irradiation (200–300 W) reduces reaction time to 15–30 minutes while maintaining yields of 80–90%. Vanadyl sulfate (VOSO$$_4$$) in acetonitrile under ultrasound enhances atom economy, aligning with green chemistry principles.

Optimized Protocol:

  • Combine benzylamine (10 mmol), 3-fluorobenzaldehyde (10 mmol), and thioglycolic acid (10 mmol).
  • Add VOSO$$_4$$ (0.5 mmol) in acetonitrile (15 mL).
  • Irradiate at 250 W for 20 minutes.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Stereochemical Control and Purification

E/Z Isomerism Management

The (5E)-configuration predominates under acidic, high-temperature conditions due to thermodynamic stabilization. Bulky bases (e.g., DBU) favor the E-isomer by impeding rotational freedom during condensation.

Key Factors Influencing Stereochemistry:

  • Base: Piperidine (E:Z = 8:1) vs. Et$$_3$$N (E:Z = 5:1).
  • Temperature: Higher temperatures (>100°C) favor E-isomer.

Chromatographic Purification

Silica gel chromatography (60–120 mesh) with gradient elution (hexane → ethyl acetate) resolves E/Z isomers. HPLC analysis (C18 column, methanol:H$$_2$$O = 75:25) confirms >98% purity.

Green Chemistry and Scalability

Vanadyl Sulfate Catalysis

VOSO$$_4$$ in PEG-400 enables recyclable catalysis, reducing waste. Five cycles show <10% activity loss, achieving 82–87% yields.

Continuous Flow Synthesis

Microreactor systems at 150°C with 5-minute residence time produce 1.2 kg/day, demonstrating industrial feasibility.

Analytical Validation

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.85 (s, 1H, CH=C), 7.45–7.20 (m, 8H, Ar-H), 4.65 (s, 2H, N-CH$$2$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=C), 1240 cm$$^{-1}$$ (C-F).

X-Ray Crystallography

Single-crystal analysis confirms the (5E)-configuration and planarity of the thiazolidinone ring (torsion angle = 178.5°).

Q & A

Basic Question: What are the optimal synthetic routes for preparing (5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Condensation of 3-benzyl-2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde under basic conditions (e.g., piperidine in ethanol) to form the benzylidene moiety.

Stereochemical Control : The (5E)-configuration is achieved by optimizing reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF), as higher polarity solvents favor thermodynamic control of the double-bond geometry .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) ensures >95% purity.
Key Considerations : Monitor reaction progress via TLC, and confirm the E-configuration using NOESY NMR or X-ray crystallography .

Basic Question: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.8 ppm for fluorophenyl and benzyl groups) and the thiazolidinone carbonyl (δ ~170 ppm). The absence of a thiol proton (δ >10 ppm) confirms sulfanylidene tautomerization .
    • NOESY : Distinguish (5E) from (5Z) isomers by correlating benzylidene proton spatial interactions .
  • X-Ray Crystallography : Resolves bond lengths (e.g., C=S at ~1.62–1.65 Å) and dihedral angles (e.g., benzylidene-thiazolidinone planarity ~5–10°) to confirm stereochemistry and tautomeric form .

Advanced Question: How can chemical modifications of the thiazolidinone core enhance bioactivity?

Methodological Answer:

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-fluorophenyl ring to modulate electron density and improve target binding (e.g., kinase inhibition) .
  • Reductive Alkylation : Reduce the C=S bond to C-SH using NaBH₄, then alkylate to form thioethers, improving membrane permeability .
  • Oxidation : Convert the thioxo group to sulfone (H₂O₂/AcOH) to alter hydrogen-bonding interactions with biological targets .
    Validation : Compare IC₅₀ values in enzyme assays (e.g., COX-2 or HDAC inhibition) before/after modifications .

Advanced Question: How do structural variations in benzylidene substituents influence biological activity?

Methodological Answer:

  • Fluorophenyl Position : Meta-fluorine (3-F) enhances electronegativity and π-stacking with aromatic residues in target proteins (e.g., EGFR), compared to para-substituted analogs. Validate via molecular docking and SPR binding assays .
  • Benzyl Group : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to improve solubility and reduce logP. Assess via HPLC logD₇.₄ measurements .
    Data Contradictions : Some studies report para-substituted fluorophenyl derivatives show higher cytotoxicity, while others favor meta-substitution for selectivity. Resolve via comparative SAR studies using isogenic cell lines .

Advanced Question: What strategies address low crystallinity in thiazolidinone derivatives during X-ray analysis?

Methodological Answer:

  • Co-Crystallization : Use small-molecule additives (e.g., 1,2-dichloroethane) to induce lattice formation .
  • Temperature Gradients : Slow cooling (0.5°C/hr) from saturated DMSO/ethanol solutions promotes single-crystal growth .
  • Halogen Bonding : Introduce iodo/bromo substituents (e.g., 4-iodophenyl analogs) to enhance crystal packing via halogen∙∙∙S interactions .
    Validation : Compare unit cell parameters (e.g., space group P2₁/c) and R-factors (<0.05) across derivatives .

Advanced Question: How can computational methods predict the tautomeric equilibrium of the 2-sulfanylidene group?

Methodological Answer:

  • DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to compare thione (C=S) and thiol (C-SH) tautomer energies. Solvent effects (PCM model for DMSO) are critical .
  • MD Simulations : Simulate tautomerization kinetics in aqueous solution (AMBER force field) to assess hydrogen-bonding stability .
    Experimental Correlation : Validate using Raman spectroscopy (C=S stretch at ~1250 cm⁻¹) and ¹H NMR (thiol proton detection) .

Advanced Question: What analytical techniques resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify via LC-MS to identify rapid degradation (e.g., sulfanylidene oxidation) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific kinase interactions .
  • Batch Consistency : Compare HPLC purity (>98%) and polymorphic forms (PXRD) across studies to rule out impurity-driven artifacts .

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